1-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide
CAS No.: 955569-03-6
Cat. No.: VC4727062
Molecular Formula: C13H12N4O3S2
Molecular Weight: 336.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 955569-03-6 |
|---|---|
| Molecular Formula | C13H12N4O3S2 |
| Molecular Weight | 336.38 |
| IUPAC Name | 2-methyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)pyrazole-3-carboxamide |
| Standard InChI | InChI=1S/C13H12N4O3S2/c1-17-10(5-6-14-17)12(18)16-13-15-9-4-3-8(22(2,19)20)7-11(9)21-13/h3-7H,1-2H3,(H,15,16,18) |
| Standard InChI Key | DTCNGFFEMBBNPF-UHFFFAOYSA-N |
| SMILES | CN1C(=CC=N1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three distinct components:
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Pyrazole Ring: A five-membered heterocycle with two adjacent nitrogen atoms at positions 1 and 2, substituted with a methyl group at position 1.
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Benzo[d]thiazole Moiety: A bicyclic system comprising a benzene ring fused to a thiazole ring, functionalized with a methylsulfonyl (-SO2CH3) group at position 6.
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Carboxamide Linker: A -CONH- group bridging the pyrazole’s position 5 carbon to the benzo[d]thiazole’s position 2 nitrogen.
The molecular formula is C13H12N4O3S2, with a molar mass of 336.38 g/mol. Key structural features include:
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Methylsulfonyl Group: Enhances solubility and bioavailability while facilitating hydrogen bonding with biological targets.
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Planar Benzo[d]thiazole: Promotes π-π stacking interactions with aromatic residues in enzyme binding pockets.
Spectroscopic Characterization
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NMR: ¹H-NMR spectra reveal distinct signals for the methyl group on the pyrazole (δ ~3.9 ppm) and the methylsulfonyl group (δ ~3.1 ppm).
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HR-MS: The molecular ion peak at m/z 336.38 confirms the molecular formula .
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step sequence optimized for yield and purity (Figure 1):
Mechanism of Action and Target Engagement
DprE1 Inhibition
Crystallographic data reveal that the benzo[d]thiazole moiety occupies the hydrophobic pocket of DprE1, while the methylsulfonyl group forms hydrogen bonds with Arg312 and Glu461 (Figure 2).
Kinase Binding
In cancer models, the pyrazole-carboxamide scaffold interacts with ATP-binding sites of Aurora kinases, disrupting mitotic progression .
Structural Analogs and SAR Insights
SAR Trends:
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